2-Azidobenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azidobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c7-10-9-5-3-1-2-4-6(5)13(8,11)12/h1-4H,(H2,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNOYMBYJXNTSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461918 | |
| Record name | Benzenesulfonamide, 2-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66081-21-8 | |
| Record name | Benzenesulfonamide, 2-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Azidobenzenesulfonamide and Its Derivatives
Classical Approaches to 2-Azidobenzenesulfonamide Synthesis
Traditional synthetic routes to this compound are well-established, primarily relying on the transformation of commercially available aminobenzene precursors. These methods are characterized by their reliability and have been documented in numerous studies.
Routes via Diazotization and Azide (B81097) Substitution of Aminobenzenesulfonamide Precursors
A primary and direct method for synthesizing this compound involves the diazotization of 2-aminobenzenesulfonamide (B1663422), followed by substitution with an azide salt. rcsi.scienceorganic-chemistry.orgnih.gov This classical Sandmeyer-type reaction is a cornerstone of aromatic azide synthesis.
The process begins with the dissolution of 2-aminobenzenesulfonamide in a cold aqueous acidic solution, typically hydrochloric acid, to form the corresponding amine salt. The mixture is cooled to between 0–5 °C in an ice bath to ensure the stability of the subsequent intermediate. organic-chemistry.orgnih.gov A solution of sodium nitrite (B80452) (NaNO₂) is then added dropwise to the cooled amine suspension. This generates an in situ diazonium salt. Maintaining a low temperature is critical to prevent the premature decomposition of this highly reactive diazonium intermediate. globalauthorid.com
Following the complete formation of the diazonium salt, an aqueous solution of sodium azide (NaN₃) is introduced to the reaction mixture. organic-chemistry.org The azide anion displaces the diazonium group (N₂), which is an excellent leaving group, resulting in the formation of the this compound product. Often, sodium acetate (B1210297) is added with the sodium azide to buffer the solution. rcsi.science The solid product can then be isolated by filtration and purified if necessary. organic-chemistry.org
A study reported the synthesis of various azidobenzenesulfonamides, including the 2-azido isomer, by diazotizing the corresponding aminobenzenesulfonamide with sodium nitrite in concentrated hydrochloric acid, followed by the addition of sodium azide. organic-chemistry.org
Table 1: Reaction Scheme for Diazotization and Azide Substitution
| Step | Starting Material | Reagents | Intermediate/Product | Key Conditions |
| 1 | 2-Aminobenzenesulfonamide | NaNO₂, HCl (aq) | 2-Sulfamoylbenzenediazonium chloride | 0–5 °C |
| 2 | 2-Sulfamoylbenzenediazonium chloride | NaN₃, NaOAc (aq) | This compound | 0–5 °C |
Preparation from Sulfonyl Chloride Intermediates and Ammonia (B1221849)
An alternative classical route to this compound proceeds via a 2-azidobenzenesulfonyl chloride intermediate. rcsi.sciencenih.gov This method involves first creating the azido-functionalized sulfonyl chloride, which is then converted to the desired sulfonamide.
The synthesis of the key intermediate, 2-azidobenzenesulfonyl chloride, starts with 2-aminobenzenesulfonic acid. rcsi.science This precursor undergoes the same diazotization and azidation sequence described previously, using sodium nitrite and sodium azide to produce 2-azidobenzenesulfonic acid. rcsi.science The resulting sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often under reflux, to convert the sulfonic acid group into a sulfonyl chloride group. rcsi.scienceorgchemres.org
Once the 2-azidobenzenesulfonyl chloride is obtained, it is reacted with ammonia to form the sulfonamide. rcsi.sciencenih.gov This is a standard nucleophilic addition-elimination reaction where the ammonia molecule attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. beilstein-journals.orgacs.orgrsc.org The reaction is typically carried out by adding the sulfonyl chloride to a concentrated aqueous solution of ammonia. rcsi.sciencebeilstein-journals.org This reaction provides a versatile entry point, as substituting ammonia with primary or secondary amines allows for the synthesis of a wide range of N-substituted derivatives (see section 2.3).
This pathway is particularly useful as it also provides the 2-azidobenzenesulfonyl chloride intermediate, a valuable reagent for synthesizing various N-substituted analogues. rcsi.scienceorgchemres.org
Advanced and Green Synthetic Strategies for this compound Analogues
In line with the principles of green chemistry, recent efforts have focused on developing more efficient and environmentally benign synthetic methods. These include the use of transition-metal catalysis for derivatization and protocols that minimize solvent use or employ microwave assistance to accelerate reactions.
Transition Metal-Catalyzed Methods for Derivatization
Transition-metal catalysis offers powerful tools for the derivatization of this compound, most notably through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction, a prominent example of "click chemistry," allows for the efficient construction of 1,2,3-triazole rings by reacting the azide group of this compound with a terminal alkyne. organic-chemistry.orgnih.govrsc.org
The CuAAC reaction is known for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer. nih.govbeilstein-journals.org The catalyst is typically generated in situ from a copper(II) source, like copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), and a reducing agent, such as sodium ascorbate. beilstein-journals.org The reaction proceeds readily in various solvents, including aqueous mixtures, making it highly versatile and bioorthogonal. nih.govbeilstein-journals.org
This method has been used to synthesize a series of sulfonamide-bridged 1,4-disubstituted 1,2,3-triazoles by reacting in situ prepared this compound with various terminal alkynes in the presence of copper sulfate and sodium ascorbate. organic-chemistry.org This derivatization is significant as the resulting triazole-sulfonamide hybrids are investigated for various biological activities.
Table 2: Example of CuAAC Derivatization
| Reactant A | Reactant B | Catalyst System | Product Type |
| This compound | Terminal Alkyne (R-C≡CH) | Cu(I) (e.g., from CuSO₄/Sodium Ascorbate) | 1-(2-Sulfamoylphenyl)-4-substituted-1H-1,2,3-triazole |
Microwave-Assisted and Solvent-Free Synthetic Protocols
While specific examples for the synthesis of this compound using microwave-assisted or solvent-free conditions are not extensively detailed in the literature, general principles for these green methodologies are widely applicable to the synthesis of its precursors and derivatives.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for many organic transformations, including the synthesis of aryl azides and their subsequent CuAAC reactions. nih.govorganic-chemistry.orgnih.gov The synthesis of aryl azides from aryl halides using copper(I) catalysis has been shown to reach full conversion in as little as 30 minutes under microwave heating at 100 °C. organic-chemistry.org Similarly, the CuAAC "click reaction" to form triazoles is often accelerated by microwave irradiation, with reactions completing in minutes rather than hours. nih.govnih.gov These findings suggest that both the synthesis of this compound from a corresponding halide precursor and its derivatization could be significantly optimized using microwave technology.
Solvent-Free Synthesis: Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by reducing waste and avoiding hazardous organic solvents. The synthesis of sulfonamides has been successfully demonstrated under solvent-free conditions. rcsi.scienceorgchemres.orgjournal-vniispk.ru For instance, reacting a sulfonyl chloride with various amines in the presence of a solid base like potassium carbonate under solvent-free conditions can produce sulfonamides in good to excellent yields. journal-vniispk.ru Another approach involves the mechanochemical synthesis of sulfonamides in a ball mill, which is an environmentally friendly and cost-effective process. rsc.org These established solvent-free methods for sulfonamide formation could potentially be adapted for the reaction between 2-azidobenzenesulfonyl chloride and ammonia, offering a greener pathway to the target compound.
Synthesis of N-Substituted 2-Azidobenzenesulfonamides
The synthesis of N-substituted derivatives of this compound is of significant interest for creating analogues with diverse properties, particularly for medicinal chemistry applications. These derivatives are typically prepared via two main strategies.
The first and most direct method is the N-alkylation or N-arylation of the parent this compound. This involves reacting the sulfonamide with an appropriate alkyl or aryl halide in the presence of a base. rcsi.sciencersc.org For example, the N-alkylation of this compound with 5-bromopent-1-ene has been accomplished using a base in a solvent like dimethyl sulfoxide (B87167) (DMSO). rcsi.science
The second, and more versatile, approach involves reacting the 2-azidobenzenesulfonyl chloride intermediate with a primary or secondary amine. rcsi.scienceorgchemres.org This method allows for the introduction of a wide variety of substituents at the nitrogen atom. The reaction of 2-azidobenzenesulfonyl chloride with pent-4-en-1-amine, for instance, yielded N-(pent-4-en-1-yl)-2-azidobenzenesulfonamide in a 63% yield. rcsi.science This modular approach is highly efficient for building libraries of N-substituted compounds for further investigation. orgchemres.org
Table 3: Methods for Synthesizing N-Substituted 2-Azidobenzenesulfonamides
| Method | Starting Materials | Reagents | Product Example | Reference |
| N-Alkylation | This compound, 5-bromopent-1-ene | Base, DMSO | N-(pent-4-en-1-yl)-2-azidobenzenesulfonamide | rcsi.science |
| Reaction with Amine | 2-Azidobenzenesulfonyl chloride, pent-4-en-1-amine | - | N-(pent-4-en-1-yl)-2-azidobenzenesulfonamide | rcsi.science |
Reactivity Profiles and Mechanistic Studies of 2 Azidobenzenesulfonamide
Azide (B81097) Group Transformations in 2-Azidobenzenesulfonamide
The azide group is a high-energy functionality that serves as a precursor to highly reactive intermediates or participates in various cycloaddition and reduction reactions.
Thermal and Photochemical Generation of Nitrene Intermediates
Aryl azides, including this compound, are well-known precursors for the generation of nitrenes, which are neutral, electron-deficient nitrogen species analogous to carbenes. nih.gov This transformation is typically induced by thermal or photochemical means, causing the extrusion of a molecule of nitrogen gas (N₂). mdpi.comchemicalbook.com The resulting sulfonylnitrene is a highly reactive intermediate that can undergo several subsequent reactions, such as C-H bond insertion or reactions with available nucleophiles. core.ac.ukmdpi.com
Mechanistic studies on the related compound 2-azidobenzamide suggest that nitrene intermediates can be generated in solvents like DMSO at temperatures below 100 °C. This nitrene can then react in various ways. For example, it can abstract hydrogen atoms from the reaction medium to form the corresponding amine (in this case, 2-aminobenzenesulfonamide). Alternatively, it can react with other species present in the reaction mixture. In one proposed mechanism, the nitrene formed from 2-azidobenzamide reacts with an alkyl halide to initiate a cascade of reactions leading to the formation of quinazolinones. While this specific outcome is for a related amide, the initial nitrene formation is a fundamental reaction pathway for aryl azides like this compound. nih.gov The generation of these reactive intermediates opens pathways for the synthesis of complex heterocyclic structures. hud.ac.uknih.gov
Nucleophilic Attack on the Azide Moiety
The azide group in this compound can be directly attacked by nucleophiles. A classic example of this reactivity is the Staudinger reaction, where a trivalent phosphine (B1218219), such as triphenylphosphine (B44618), attacks the terminal nitrogen atom of the azide. thieme-connect.com This reaction proceeds through a phosphazide (B1677712) intermediate, which then loses N₂ to form an iminophosphorane (or aza-ylide). acs.org
This transformation is a cornerstone of the aza-Wittig reaction. For instance, o-azidobenzenesulfonamides react with polymer-supported triphenylphosphine to generate the corresponding iminophosphoranes. These intermediates can then react with electrophiles like isocyanates in a tandem aza-Wittig/heterocumulene annulation sequence to produce 3-amino-1,2,4-benzothiadiazine 1,1-dioxides in high yields. thieme-connect.combeilstein-journals.org This sequence demonstrates the utility of nucleophilic attack on the azide as a method for constructing complex heterocyclic scaffolds. hud.ac.ukacs.orgnih.gov
Table 1: Selected Examples of Nucleophilic Attack on o-Azidobenzenesulfonamides
| Reactant 1 | Reactant 2 | Product Type | Reference |
|---|---|---|---|
| o-Azidobenzenesulfonamide | Triphenylphosphine | Iminophosphorane | thieme-connect.combeilstein-journals.org |
| Iminophosphorane | Isocyanate | 3-Amino-1,2,4-benzothiadiazine 1,1-dioxide | thieme-connect.combeilstein-journals.org |
| 2-Azidobenzenesulfonyl chloride | Amino acid methyl ester | This compound derivative | acs.org |
Reduction of the Azide to an Amine Group
The conversion of the azide group to a primary amine is a fundamental and widely used transformation. This reduction can be achieved using various reagents and conditions. A common method involves catalytic hydrogenation, using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst. unifi.it
Other efficient and chemoselective methods have been developed. For example, a simple and green protocol uses D-glucose in an aqueous potassium hydroxide (B78521) solution to reduce various aromatic and sulfonyl azides to their corresponding amines in high yields (85–99%) and short reaction times (5–20 minutes). researchgate.net This method is notable for its mild conditions and tolerance of other reducible functional groups. researchgate.net Another effective system employs dichloroindium hydride, which chemoselectively reduces organic azides under mild conditions. acs.org The resulting 2-aminobenzenesulfonamide (B1663422) is a key intermediate for the synthesis of various bioactive molecules and heterocycles. unifi.it
Sulfonamide Moiety Reactivity in this compound
The sulfonamide group (-SO₂NH₂) also possesses distinct reactivity, primarily centered on the acidic nature of the N-H protons and the nucleophilicity of the resulting anion.
N-Alkylation and Acylation Reactions
The nitrogen atom of the sulfonamide can be functionalized through alkylation or acylation reactions. These reactions typically proceed after deprotonation of the sulfonamide with a suitable base. For example, this compound can be N-alkylated with electrophiles like 5-bromopent-1-ene in the presence of a base in a solvent such as dimethyl sulfoxide (B87167) (DMSO). unifi.it This reaction yields the corresponding N-alkylated product, N-(pent-4-en-1-yl)-2-azidobenzenesulfonamide. unifi.it This particular product serves as a precursor for synthesizing more complex heterocyclic systems, such as pyrrolobenzothiadiazepines, through subsequent intramolecular reactions involving both the newly introduced alkyl chain and the azide group. hud.ac.uknih.gov
Table 2: Example of N-Alkylation of this compound
| Alkylating Agent | Base | Solvent | Product | Yield | Reference |
|---|
Deprotonation and Anionic Intermediates
The protons on the sulfonamide nitrogen are acidic (pKa generally in the range of 9-11 for simple benzenesulfonamides) and can be removed by a base to form a sulfonamide anion. core.ac.uknih.gov This deprotonation is a crucial first step for the N-alkylation and N-acylation reactions mentioned previously. The resulting anion is a competent nucleophile that can attack various electrophiles.
The choice of base is important for achieving successful deprotonation without promoting unwanted side reactions. Bases like sodium carbonate or potassium carbonate are commonly used in solvents like DMSO or DMF for the N-alkylation of sulfonamides. The formation of this anionic intermediate is fundamental to harnessing the synthetic potential of the sulfonamide moiety in this compound, enabling its elaboration into more complex structures.
Intramolecular Cyclization and Rearrangement Pathways of this compound
Formation of Fused Heterocyclic Systems via Aminohydroxylation
A notable reaction of this compound derivatives is their ability to undergo intramolecular aminohydroxylation to form fused heterocyclic systems. For instance, N-alkylation of this compound with an alkenyl halide, such as 5-bromopent-1-ene, yields an N-pentenyl sulfonamide. nih.govacs.org This precursor can then undergo intramolecular aminohydroxylation. nih.govacs.org
This specific transformation has been successfully achieved using an electrophilic oxidant system, such as Oxone in the presence of tosic acid, on the N-pentenyl-2-azidobenzenesulfonamide substrate. nih.govresearchgate.net The reaction leads to the formation of (1-[(2-azidophenyl)sulfonyl]pyrrolidin-2-yl)methanol, a prolinol derivative. nih.govuzhnu.edu.ua This product serves as a valuable precursor for the synthesis of pyrrolobenzothiadiazepines (PBTDs), a class of compounds with significant biological interest. nih.govacs.orgresearchgate.net The reaction proceeds in high yields, demonstrating its efficacy even in the presence of the azide group. nih.govresearchgate.net
The resulting prolinol can be further elaborated. For example, oxidation of the alcohol to an aldehyde, followed by reaction with the Bestmann-Ohira reagent, generates an alkyne. This intermediate can then undergo a spontaneous intramolecular 1,3-dipolar cycloaddition to furnish a triazolo-PBTD derivative. nih.gov
Table 1: Intramolecular Aminohydroxylation of N-(pent-4-en-1-yl)-2-azidobenzenesulfonamide
| Reactant | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Azido-N-(pent-4-en-1-yl)benzenesulfonamide | Oxone, Tosic Acid | (1-[(2-Azidophenyl)sulfonyl]pyrrolidin-2-yl)methanol | 83-95 | nih.govresearchgate.net |
Tandem Aza-Wittig / Cyclization Reactions
This compound is a key starting material for tandem reactions involving an initial aza-Wittig reaction followed by an intramolecular cyclization. This strategy provides an efficient route to various nitrogen-containing heterocycles. nih.gov
In a typical sequence, this compound reacts with a phosphine, commonly triphenylphosphine (often polymer-supported for easier purification), to form an iminophosphorane via the Staudinger reaction. nih.govthieme-connect.com This intermediate is not isolated but is reacted in situ with an isocyanate. The resulting species undergoes a tandem aza-Wittig reaction and heterocumulene annulation to produce 3-amino-1,2,4-benzothiadiazine 1,1-dioxides in high yields and purity. nih.gov This methodology is versatile, allowing for the synthesis of derivatives with various substituents. nih.gov
Another application involves the reaction of 2-azidobenzenesulfonyl chloride with amino acid methyl esters to form 2-azidobenzenesulfonamides. thieme-connect.com These amides, upon undergoing a sequential Staudinger reaction with triphenylphosphine to form an iminophosphorane, followed by an aza-Wittig reaction with an isocyanate, yield carbodiimides. These carbodiimides then undergo a tandem 5-exo-trig cyclization to form imidazole-fused benzothiadiazines. thieme-connect.com
Furthermore, the reaction of o-azidobenzenesulfonamides with ethyl carbonochloridate (B8618190) produces amide derivatives that, through an intramolecular aza-Wittig reaction, yield 3-ethoxy-1,2,4-benzothiadiazine 1,1-dioxides. researchgate.net
Table 2: Synthesis of Heterocycles via Tandem Aza-Wittig/Cyclization of this compound Derivatives
| This compound Derivative | Reagents | Intermediate | Final Product | Reference |
| 2-Azidobenzenesulfonamides | 1. Polymer-supported PPh₃2. Isocyanates | Iminophosphorane | 3-Amino-1,2,4-benzothiadiazine 1,1-dioxides | nih.gov |
| 2-Azidobenzenesulfonamides (from amino acid esters) | 1. PPh₃2. Isocyanates | Iminophosphorane, Carbodiimide (B86325) | Imidazole-fused benzothiadiazines | thieme-connect.com |
| o-Azidobenzenesulfonamides | Ethyl carbonochloridate, PPh₃ | Amide derivative, Iminophosphorane | 3-Ethoxy-1,2,4-benzothiadiazine 1,1-dioxides | researchgate.net |
Other Intramolecular Cycloaddition Reactions
The azide group in this compound and its derivatives can participate in various intramolecular cycloaddition reactions, a cornerstone of heterocyclic synthesis. mdpi.com A prominent example is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. researchgate.netnih.gov
For instance, coupling 2-azidobenzenesulfonic acid with proline-substituted alkenes furnishes precursors that can undergo intramolecular azide-alkene 1,3-dipolar cycloadditions. researchgate.netresearchgate.net These reactions can lead to the formation of triazoline-containing pyrrolo nih.govresearchgate.netthieme-connect.combenzothiadiazepines (PBTDs). Subsequent loss of nitrogen from the initially formed triazoline cycloadduct can also lead to the formation of imines or aziridines. researchgate.netresearchgate.net
In a related strategy, 2-azido-N-substituted benzenesulfonamides can react with propargyl bromides under basic conditions (e.g., basic alumina (B75360) with microwave irradiation) to afford triazolobenzothiadiazepine 1,1-dioxides. uzhnu.edu.ua This transformation proceeds via an initial N-propargylation followed by an intramolecular azide-alkyne cycloaddition.
Another variation involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to produce sulfonamide-tethered 5-iodo-1,2,3-triazoles from azidobenzenesulfonamides and terminal alkynes. beilstein-journals.org These intermediates can then undergo a base-mediated, catalyst-free cyclization to yield triazole-fused sultams. beilstein-journals.org
Elucidation of Reaction Mechanisms and Intermediates
Kinetic Investigations of Reaction Pathways
While specific kinetic studies focused solely on this compound are not extensively detailed in the provided context, the general principles of azide reactivity provide a framework for understanding its reaction pathways. The thermal or photochemical decomposition of aryl azides is a key step in many of their reactions, leading to the formation of highly reactive nitrenes. wikipedia.org The rates of these reactions are influenced by the electronic nature of the substituents on the aromatic ring.
Identification of Transient Species (e.g., Nitrenes, Diazonium Intermediates)
The chemistry of this compound is rich with transient, highly reactive intermediates that dictate the final product distribution. numberanalytics.com
Nitrenes: The formation of a nitrene intermediate is a common pathway in the reactions of aryl azides. wikipedia.org This occurs through the thermolysis or photolysis of the azide group, with the expulsion of dinitrogen gas. wikipedia.org The resulting nitrene is a highly electrophilic species with only six valence electrons. wikipedia.org Singlet nitrenes can undergo concerted C-H insertion reactions, while triplet nitrenes, which are generally more stable, react in a stepwise manner. wikipedia.org In the context of related 2-azidobenzamides, mechanistic studies have indicated the likely involvement of nitrene intermediates in the formation of quinazolinones. nih.govacs.org The nitrene can react with alkyl halides or abstract hydrogen from the reaction medium. nih.gov It is plausible that similar nitrene intermediates are involved in certain reactions of this compound under thermal or photochemical conditions. The generation of nitrenes can also be achieved through catalysis, for instance, using cobalt or rhodium complexes, to form nitrene radical intermediates which are key in C-H amination and aziridination reactions. nih.gov
Diazonium Intermediates: In some reactions, particularly those involving nucleophilic attack on the azide group, diazonium intermediates can be formed. For example, in the reaction of the related 2-azidobenzamide, it has been proposed that nucleophilic attack on the azide, followed by alkylation and loss of the terminal nitrogen, can lead to a diazonium species. nih.gov This intermediate can then cyclize to form products like benzotriazinones. nih.gov While not explicitly detailed for this compound in the provided results, the possibility of such diazonium intermediates under specific nucleophilic conditions cannot be ruled out. The generation of diazonium salts from aromatic amines (which can be formed by reduction of the azide) is a well-established process, often performed at low temperatures to prevent decomposition.
The identification and characterization of these transient species are often challenging due to their short lifetimes and low concentrations. semanticscholar.org Techniques such as laser flash photolysis, quenching experiments, and mass spectrometry are employed to detect and study these reactive intermediates, providing crucial insights into the reaction mechanisms. semanticscholar.orgresearchgate.net
Advanced Applications of 2 Azidobenzenesulfonamide in Organic Synthesis
Precursor in 1,3-Dipolar Cycloaddition Chemistry
2-Azidobenzenesulfonamide serves as a versatile precursor in 1,3-dipolar cycloaddition reactions, a powerful class of reactions for constructing five-membered heterocyclic rings. wikipedia.org The azide (B81097) functional group acts as a 1,3-dipole, enabling it to react with various dipolarophiles, most notably alkynes and alkenes, to yield triazoles and other related heterocycles. wikipedia.org This reactivity is fundamental to its application in synthesizing complex molecular architectures.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen 1,3-dipolar cycloaddition, exclusively forming 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org While intermolecular CuAAC reactions are common for many organic azides, a significant application involving a this compound derivative is found in an intramolecular cycloaddition.
In the synthesis of pyrrolo[1,2-b] Current time information in Bangalore, IN.nih.govhud.ac.ukbenzothiadiazepine (PBTD) analogues, a key intermediate derived from this compound is an alkyne-substituted prolinol derivative. nih.gov This alkyne, generated from an aldehyde using the Bestmann-Ohira reagent, spontaneously undergoes an intramolecular 1,3-dipolar cycloaddition. nih.gov The azide moiety on the benzene (B151609) ring reacts with the terminal alkyne on the pyrrolidine (B122466) side chain to furnish the triazole-fused PBTD tricycle. nih.gov This spontaneous cyclization highlights the utility of the azide group in orchestrating complex ring formations. nih.gov
| Reactant Type | Reaction | Product Type | Catalyst | Ref. |
| Azide-Alkyne | Intramolecular 1,3-Dipolar Cycloaddition | Triazolo-PBTD | Spontaneous (no external catalyst) | nih.gov |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of the azide-alkyne cycloaddition. magtech.com.cn The reaction's driving force comes from the high ring strain of a cycloalkyne, such as a cyclooctyne (B158145) derivative, which reacts rapidly with azides without the need for a toxic copper catalyst. magtech.com.cn This bioorthogonal reaction is widely used for labeling biomolecules in living systems. magtech.com.cnnih.gov
While SPAAC is a general and powerful tool for azides, specific applications detailing the use of this compound in this reaction are not extensively reported in the scientific literature. However, based on the known reactivity of the azide functional group, it is chemically plausible that this compound could participate in SPAAC reactions with suitable strained alkynes. magtech.com.cnrsc.org For instance, the related compound 4-azidobenzenesulfonamide (B1226647) is known to undergo SPAAC for applications in polymer functionalization. The development of SPAAC applications for this compound remains an area for potential future research.
The azide group of this compound and its derivatives can also undergo cycloaddition with olefinic compounds (alkenes). nih.govhud.ac.uk In a key step toward the synthesis of a pyrrolobenzothiadiazepine (PBTD) nucleus, N-alkenylation of this compound with 5-bromopent-1-ene yields N-(pent-4-en-1-yl)-2-azidobenzenesulfonamide. nih.gov While this specific substrate was advanced via an intramolecular aminohydroxylation across the double bond, the potential for intramolecular azide-to-alkene cycloadditions is a known strategy for constructing related heterocyclic systems like pyrrolobenzodiazepines. nih.govhud.ac.uk This type of reaction typically involves the thermal or photochemical activation of the azide to form a nitrene, which then reacts with the alkene, or a concerted [3+2] cycloaddition to form a triazoline intermediate that can subsequently lose nitrogen gas.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound (if applicable from generalized knowledge, not explicitly detailed for this compound in snippets)
Building Block for Complex Heterocyclic Architectures
This compound is a valuable starting material for the de novo synthesis of complex heterocyclic systems, particularly those containing a sulfonamide moiety fused to other rings. Its strategic placement of the azide and sulfonamide groups on the benzene ring allows for sequential or tandem reactions to build intricate molecular frameworks.
A novel synthetic pathway to the pyrrolo[1,2-b] Current time information in Bangalore, IN.nih.govhud.ac.ukbenzothiadiazepine (PBTD) core relies on this compound as a key building block. nih.govnih.gov PBTDs are sulfur-containing analogues of pyrrolo[2,1-c] Current time information in Bangalore, IN.nih.govbenzodiazepines (PBDs), a class of natural products with significant DNA-interactive and antitumor properties. nih.gov
The synthesis begins with the N-alkylation of this compound with an alkenyl halide, such as 5-bromopent-1-ene, to produce an N-alkenylated sulfonamide. nih.govacs.org This intermediate then undergoes a novel intramolecular aminohydroxylation reaction in the presence of Oxone and tosic acid. nih.gov This step is noteworthy as it proceeds efficiently despite the presence of the reactive azide group, forming a racemic N-(2-azidoaryl)sulfonyl prolinol derivative in high yield (83–95%). nih.gov This prolinol is a direct precursor to the PBTD skeleton. nih.govnih.gov This method represents a rare de novo approach to constructing the pyrrolidine ring of the PBTD system. nih.gov
| Starting Material | Key Reaction Step | Intermediate/Product | Yield | Ref. |
| This compound | N-alkenylation with 5-bromopent-1-ene | N-(pent-4-en-1-yl)-2-azidobenzenesulfonamide | - | nih.gov |
| N-(pent-4-en-1-yl)-2-azidobenzenesulfonamide | Intramolecular Aminohydroxylation | N-(2-azidoaryl)sulfonyl prolinol | 83-95% | nih.gov |
| N-(2-azidoaryl)sulfonyl prolinol | Oxidation, Bestmann-Ohira reaction, Cycloaddition | Triazolo-PBTD | - | nih.gov |
Research into the reactivity of ortho-azido-substituted benzene derivatives has revealed a significant divergence in chemical behavior based on the nature of the ortho-substituent. nih.gov While this compound serves as a precursor to PBTDs, comparative studies with its carboxamide analogue, 2-azidobenzamide, show a completely different reaction outcome under similar N-alkylation conditions. nih.govacs.org
Attempted N-alkylation of 2-azidobenzamide with primary alkyl halides does not lead to a simple N-alkylated product but instead yields a mixture of a benzotriazinone and a quinazolinone. nih.govnih.govx-mol.com The use of benzylic, allylic, or secondary and tertiary alkyl halides exclusively produces benzotriazinones in moderate yields. nih.gov Mechanistic studies suggest that the formation of quinazolinones involves a nitrene intermediate, while benzotriazinones may be formed through a pathway mediated by the dimethyl sulfoxide (B87167) (DMSO) solvent. nih.govnih.gov This contrasting reactivity highlights the directing influence of the sulfonamide group in this compound, which favors the aminohydroxylation pathway leading to PBTD precursors, effectively preventing the cyclization pathways that form benzotriazinones and quinazolinones. nih.gov
Construction of 1,2,4-Benzothiadiazine 1,1-Dioxides
The this compound scaffold is a pivotal starting material for the synthesis of 1,2,4-benzothiadiazine 1,1-dioxides, a class of heterocyclic compounds with significant biological activity. Researchers have developed several efficient synthetic routes, primarily leveraging the reactivity of the ortho-azido group. Two prominent methods are the intramolecular aza-Wittig reaction and palladium-catalyzed domino reactions.
The aza-Wittig reaction approach involves a two-step sequence. beilstein-journals.org Initially, o-azidobenzenesulfonamides react with reagents like ethyl carbonochloridate (B8618190) to form N-acylated intermediates. beilstein-journals.org These intermediates, upon treatment with a phosphine (B1218219) (e.g., triphenylphosphine), generate an iminophosphorane. This species undergoes a subsequent intramolecular cyclization, yielding the 3-substituted-1,2,4-benzothiadiazine 1,1-dioxide core structure. beilstein-journals.orgnih.gov This tandem amidation/intramolecular aza-Wittig reaction has proven to be a general method for accessing a variety of these heterocyclic systems. beilstein-journals.org Hydrolysis of the resulting products can furnish benzothiadiazine-3-one 1,1-dioxides, which are key moieties in inhibitors of the Respiratory Syncytial Virus (RSV). beilstein-journals.orgnih.gov
A more recent advancement is the use of palladium catalysis to construct these heterocycles. wiley.com A palladium-catalyzed domino reaction between 2-azidobenzenesulfonamides and various isocyanides facilitates the synthesis of 3-amino-1,2,4-benzothiadiazine 1,1-dioxides at room temperature. wiley.com The proposed mechanism involves the formation of a palladium-imido complex after the elimination of dinitrogen (N₂). wiley.com This complex undergoes nitrene transfer to the isocyanide, forming a carbodiimide (B86325) intermediate which then cyclizes in a 6-exo-dig fashion to afford the final product. wiley.com This method is notable for its mild conditions and the use of low catalyst loadings of commercially available palladium precursors. wiley.com
Below is a table summarizing representative synthetic approaches.
Table 1: Synthetic Methods for 1,2,4-Benzothiadiazine 1,1-Dioxides from this compound Precursors
| Reaction Type | Key Reagents | Intermediate | Key Transformation | Ref. |
| Aza-Wittig Reaction | Ethyl carbonochloridate, PPh₃ | Iminophosphorane | Intramolecular cyclization | beilstein-journals.org, nih.gov |
| Palladium-Catalyzed Domino | Isocyanide, Pd(dba)₂ | Palladium-imido complex | Nitrene transfer, cyclization | wiley.com |
| Reductive Cyclization | Nitriles, SmI₂ | N/A | Reductive coupling and cyclization | researchgate.net |
Role in Material Science Precursor Chemistry
This compound and its derivatives are highly effective precursors for the photochemical modification of polymer surfaces. researchgate.net This process utilizes the photo-reactivity of the aryl azide group, which upon ultraviolet (UV) irradiation, expels a molecule of nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. nih.gov This singlet nitrene can readily insert into the C-H bonds present on the surface of a polymer backbone, forming a stable, covalent C-N bond. nih.gov
This technique allows for the direct functionalization of otherwise inert polymer surfaces without altering the bulk properties of the material. researchgate.netresearchgate.net The process has been successfully applied to various polymers, including polyethylene (B3416737) (PE), poly(methylmethacrylate) (B3431434) (PMMA), and cyclic olefin copolymers (COC). researchgate.netnih.gov The introduction of the sulfonamide group onto the polymer surface significantly alters its surface characteristics. researchgate.net For instance, the surface free energy and polarity can be precisely tuned, which in turn modifies properties like wettability and adhesion. researchgate.netnih.gov Researchers have quantified these changes by measuring the contact angles of polar and non-polar liquids on the modified surfaces. researchgate.net This photo-grafting method is a powerful tool for creating tailored polymer surfaces for applications in microfluidics, biomedical devices, and advanced materials. nih.govscrivenerpublishing.com
Table 2: Effect of Photochemical Modification on Polymer Surface Properties
| Polymer | Modifying Agent | Characterization Method | Observed Change | Ref. |
| Polyethylene (PE) | This compound derivative | Contact Angle Measurement | Increased surface free energy and polarity | researchgate.net |
| Cyclic Olefin Copolymer (COC) | Perfluorinated aryl azide | X-ray Photoelectron Spectroscopy (XPS) | Covalent attachment of fluoroalkyl groups | nih.gov |
| Poly(methylmethacrylate) (PMMA) | Perfluorinated aryl azide | Reflection-Absorption IR Spectroscopy | Introduction of new functional groups | nih.gov |
Polymer Functionalization via Click Chemistry
The azide moiety of this compound serves as an ideal functional handle for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). mdpi.com This reaction is renowned for its high efficiency, selectivity, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a premier tool for post-polymerization modification. mdpi.com
In this context, polymers bearing pendant alkyne groups can be readily functionalized by reacting them with this compound in the presence of a copper(I) catalyst. The reaction results in the formation of a stable 1,2,3-triazole ring, which covalently links the benzenesulfonamide (B165840) unit to the polymer chain. mdpi.com This modular approach allows for the precise introduction of the sulfonamide functionality onto a diverse range of polymer backbones, including polystyrenes and biodegradable polyesters. mdpi.comrsc.org This strategy effectively transforms commodity polymers into functional materials with tailored properties, which is highly desirable for applications in drug delivery, nanotechnology, and biomedical science. mdpi.comrsc.org
Table 3: Components of a Typical CuAAC "Click" Reaction for Polymer Functionalization
| Component | Role | Example |
| Azide Source | Functional group to be attached | This compound |
| Alkyne-functionalized Polymer | Backbone to be modified | Alkyne-terminated Polystyrene |
| Catalyst | To facilitate cycloaddition | Copper(I) bromide (CuBr) |
| Ligand/Base | To stabilize catalyst and accelerate reaction | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) |
| Solvent | To dissolve reactants | Tetrahydrofuran (THF) / Water |
Development of Ligands and Catalysts Using this compound Scaffolds
The this compound structure is a versatile scaffold for the development of advanced ligands and catalysts. Its inherent chemical functionality allows for elaboration into more complex molecular architectures suitable for coordinating with transition metals. The sulfonamide group itself, along with other heteroatoms that can be introduced through further reactions, can act as binding sites for metal centers. nih.gov
While not a ligand in its native form, this compound can be transformed into precursors for complex heterocyclic systems, such as pyrrolobenzothiadiazepines (PBTDs), through multi-step synthetic sequences. nih.gov These elaborate structures possess multiple nitrogen, oxygen, and sulfur atoms in a defined three-dimensional arrangement, which is a key characteristic of effective multidentate ligands. sigmaaldrich.com The design principle is analogous to well-established ligand families like PYBOX and SPhos, where a rigid organic scaffold positions coordinating atoms to create a specific binding pocket for a metal. sigmaaldrich.commdpi.com By modifying the substituents on the this compound core, chemists can fine-tune the steric and electronic properties of the resulting ligand, thereby influencing the activity and selectivity of the final catalyst. This approach opens avenues for creating novel catalysts for asymmetric synthesis and other challenging chemical transformations. snnu.edu.cn
Spectroscopic and Computational Characterization of 2 Azidobenzenesulfonamide and Its Reaction Products
Spectroscopic Techniques for Structural Elucidaion
The definitive identification of 2-azidobenzenesulfonamide and its derivatives is achieved through a combination of spectroscopic methods. Each technique provides unique and complementary information, which, when combined, allows for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.
¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For the aromatic region of this compound, a complex multiplet pattern is expected for the four protons on the disubstituted benzene (B151609) ring. The chemical shifts and coupling patterns are diagnostic of the ortho substitution pattern. The two protons of the sulfonamide (-SO₂NH₂) group would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, six distinct signals are expected in the aromatic region (approximately 115-140 ppm). The carbon atom attached to the azide (B81097) group (C-N₃) and the one attached to the sulfonamide group (C-SO₂) would be identifiable by their characteristic chemical shifts, which are influenced by the electronic effects of these substituents.
While specific spectral data for the parent this compound is not detailed in the surveyed literature, data for its derivatives are available and provide insight into the expected spectral features. For instance, the N-alkylated derivative, 2-azido-N-(pent-4-en-1-yl)benzenesulfonamide, has been characterized, showing the expected aromatic and aliphatic signals nih.gov. Comparison with the isomeric 4-azidobenzenesulfonamide (B1226647) also provides a useful reference for the influence of substituent positions on the NMR spectrum tandfonline.com.
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
|---|---|---|
| 2-Azido-N-(pent-4-en-1-yl)benzenesulfonamide nih.gov | CDCl₃ | 7.91 (dd, J=7.8, 1.1 Hz, 1H, ArH), 7.53 (ddd, J=7.8, 7.7, 1.3 Hz, 1H, ArH), 7.18–7.23 (m, 2H, ArH), 5.59–5.70 (m, 1H, =CH), 4.88–4.96 (m, 3H, N–H, =CH₂), 2.83 (dt, J=6.8, 6.8 Hz, 2H, CH₂), 2.00 (dt, J=7.1, 7.1 Hz, 2H, CH₂), 1.52 (tt, J=7.1, 7.1 Hz, 2H, CH₂) |
| 4-Azidobenzenesulfonamide tandfonline.com | DMSO-d₆ | 7.82 (d, J=8.6 Hz, 2H, ArH), 7.36 (s, 2H, NH₂), 7.29 (d, J=8.7 Hz, 2H, ArH) |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy is essential for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions from the azide and sulfonamide groups. The most characteristic band is the strong, sharp absorption corresponding to the asymmetric stretching vibration (νas) of the azide (N₃) group, which typically appears in the region of 2100-2140 cm⁻¹ nih.govbeilstein-journals.org. This peak is a definitive marker for the presence of the azide functionality. The sulfonamide group gives rise to several key absorptions: two distinct bands for the asymmetric and symmetric stretching of the S=O bonds (νas(SO₂) and νs(SO₂)), usually found near 1330 cm⁻¹ and 1160 cm⁻¹, respectively beilstein-journals.orgrsc.org. The N-H stretching of the primary sulfonamide appears as one or two bands in the 3200-3400 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric stretch of the azide group, which is often weak or forbidden in the IR, may be observable in the Raman spectrum. The aromatic ring vibrations would also be expected to produce strong Raman signals.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Example: 2-Azido-N-(pent-4-en-1-yl)benzenesulfonamide (cm⁻¹) nih.gov |
|---|---|---|---|
| Azide (-N₃) | Asymmetric Stretch | 2100 - 2160 | 2133 |
| Sulfonamide (-SO₂NH₂) | S=O Asymmetric Stretch | 1370 - 1330 | 1329 |
| S=O Symmetric Stretch | 1180 - 1150 | 1162 | |
| Amine (-NH₂) | N-H Stretch | 3400 - 3200 | 3300 |
| Aromatic Ring (C=C) | C=C Stretch | 1600 - 1450 | 1575, 1471 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound and for gaining structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₆H₆N₄O₂S), the calculated monoisotopic mass is 198.02114662 Da, a value that can be confirmed by HRMS to within a few parts per million nih.gov. This technique is crucial for verifying the identity of the target compound and its reaction products nih.govbeilstein-journals.org.
Fragmentation Studies: In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) of an aryl azide typically undergoes a characteristic primary fragmentation: the loss of a neutral nitrogen molecule (N₂, 28 Da) chemguide.co.uklibretexts.orgyoutube.comlibretexts.org. This results in a prominent peak at m/z [M-28]⁺˙. For this compound, this would correspond to a fragment at m/z 170. This fragment, a benzenesulfonamide (B165840) radical cation, can then undergo further fragmentation, such as the loss of SO₂ (64 Da) to give a fragment at m/z 106, or loss of the ·NH₂ radical (16 Da).
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 198 | [C₆H₆N₄O₂S]⁺˙ (Molecular Ion) | - |
| 170 | [C₆H₆NO₂S]⁺˙ | N₂ |
| 154 | [C₆H₄NO₂S]⁺ | N₂, H₂ |
| 106 | [C₆H₆N]⁺ | N₂, SO₂ |
| 90 | [C₆H₄N]⁺ | N₂, SO₂, H₂ |
| 77 | [C₆H₅]⁺ | N₂, ·SO₂NH |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule infn.it. Molecules containing multiple bonds or atoms with non-bonding electrons (like oxygen and nitrogen) that are conjugated with a π-system act as chromophores.
In this compound, the azido-substituted benzene ring acts as the primary chromophore. The electronic transitions are typically π → π* and n → π*. The benzene ring itself exhibits characteristic absorptions, which are modified by the presence of the azide and sulfonamide substituents. It is expected that this compound would show strong absorptions in the UV region, likely below 300 nm. As the extent of conjugation increases, for example in reaction products that extend the π-system, a bathochromic (red) shift to longer wavelengths is anticipated shimadzu.comlibretexts.org. Specific experimental λmax values for this compound are not available in the surveyed literature.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.
While the crystal structures of several reaction products and derivatives of azidobenzenesulfonamides have been determined and deposited in the Cambridge Structural Database (CSD) tandfonline.comwiley.comre3data.orgacs.orgcam.ac.ukcrystallography.org.uk, a specific crystal structure for the parent compound, this compound, has not been described in the reviewed literature. A crystallographic analysis would confirm the geometry of the sulfamoyl group relative to the phenyl ring and the precise bond characteristics of the azido (B1232118) group.
Computational Chemistry and Theoretical Studies
Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful complement to experimental spectroscopic data mdpi.comnih.gov. DFT calculations can predict various molecular properties of this compound with a high degree of accuracy.
Key applications include:
Geometry Optimization: Theoretical calculations can determine the lowest-energy conformation of the molecule, predicting bond lengths and angles that can be compared with experimental data if available (e.g., from X-ray crystallography).
Vibrational Analysis: The calculation of harmonic vibrational frequencies can predict the IR and Raman spectra. This allows for the assignment of experimentally observed bands to specific vibrational modes within the molecule, such as the characteristic azide and sulfonamide stretches .
Electronic Properties: DFT is used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is related to the molecule's chemical reactivity and corresponds to the lowest-energy electronic transition, which can be correlated with the λmax observed in UV-Vis spectroscopy mdpi.comresearchgate.net.
Reaction Mechanisms: Computational modeling can be employed to investigate the pathways of reactions involving this compound, such as its thermal decomposition or its participation in cycloaddition reactions, by calculating the energies of transition states and intermediates.
These theoretical studies provide a deeper molecular-level understanding of the structural and electronic properties that underpin the spectroscopic characterization of this compound and its products.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and reactivity of molecules like this compound. cecam.orgscispace.com DFT calculations offer a balance between computational cost and accuracy, making it feasible to study complex chemical systems. scispace.comcp2k.org These calculations are instrumental in understanding the distribution of electrons within the molecule and predicting its behavior in chemical reactions.
Detailed DFT studies, often employing functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311+G(d,p), have been utilized to analyze sulfonamide derivatives. researchgate.netresearchgate.netresearchgate.net For this compound and its reaction products, such as 1,2,3-triazoles, these calculations provide critical data on global reactivity descriptors. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), chemical hardness (η), and the electrophilicity index (ω). researchgate.netmdpi.com
The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. Chemical hardness (η) measures the resistance to change in electron distribution, and the electrophilicity index (ω) quantifies the propensity of a species to accept electrons. researchgate.net These parameters are vital for predicting how the molecule will interact with other reagents, for instance, in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions where azidobenzenesulfonamides are common precursors. researchgate.netgriffith.edu.au
Furthermore, Molecular Electrostatic Potential (MESP) maps, generated through DFT calculations, visualize the charge distribution and are used to identify the most active sites for electrophilic and nucleophilic attack. mdpi.com For sulfonamides, these maps typically highlight the electronegative oxygen atoms of the sulfonyl group and the nitrogen atoms as regions of negative potential, while the hydrogen atoms of the amide group show positive potential.
| Reactivity Descriptor | Symbol | Typical Calculated Value Range for Related Compounds | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -7.5 eV | Indicates electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.0 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | 4.5 to 6.0 eV | Correlates with chemical reactivity and stability. |
| Chemical Hardness | η | 2.25 to 3.0 eV | Measures resistance to deformation of electron cloud. |
| Electrophilicity Index | ω | 1.0 to 2.0 eV | Quantifies the electrophilic nature of the molecule. researchgate.net |
Note: The values presented are typical ranges for related sulfonamide and triazole compounds as specific values for this compound were not detailed in the provided search context. The exact values depend on the specific molecule, DFT functional, and basis set used. researchgate.netmdpi.com
Conformational Analysis and Molecular Dynamics Simulations
While X-ray crystallography can reveal the solid-state structure of a molecule, its conformation in solution or when interacting with a biological target can be quite different. tandfonline.comnih.gov Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the range of possible three-dimensional shapes a molecule can adopt and its dynamic behavior over time. frontiersin.orguni-konstanz.de
For flexible molecules like this compound, rotation around single bonds, such as the C-S and S-N bonds, allows for multiple low-energy conformations. The orientation of the azide and sulfonamide groups relative to the benzene ring is critical for its reactivity and interaction with other molecules. For instance, in derivatives of benzenesulfonamides, the geometry of the sulfonamide group is crucial for its well-documented inhibitory activity against enzymes like carbonic anhydrase. griffith.edu.auresearchgate.net
Molecular dynamics simulations can model the behavior of this compound and its derivatives in a simulated environment, such as in a water box, to mimic physiological conditions. uni-konstanz.deresearchgate.net These simulations track the movements of each atom over time based on a force field, providing insights into:
Conformational Stability: Identifying the most stable and populated conformations. uni-konstanz.de
Structural Fluctuations: Analyzing the root-mean-square fluctuations (RMSF) of atoms to pinpoint the most flexible regions of the molecule.
Solvent Effects: Understanding how interactions with solvent molecules influence the molecule's shape and dynamics through analyses like the solvent accessible surface area (SASA). researchgate.net
Binding Dynamics: Simulating the interaction of the molecule with a target protein, which is particularly relevant for its reaction products used as enzyme inhibitors. researchgate.net
Studies on related triazole-benzenesulfonamide derivatives have used MD simulations to confirm the stability of ligand-protein complexes, showing that the sulfonamide moiety maintains key interactions within the active site of enzymes like carbonic anhydrase IX. researchgate.net Such simulations affirm the binding modes predicted by molecular docking and provide a dynamic picture of the interactions. researchgate.net
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful methods for predicting spectroscopic data, which can be used to interpret experimental spectra or to identify unknown compounds. For this compound, theoretical calculations can predict key spectroscopic features.
Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies. These theoretical spectra help in assigning the absorption bands observed in experimental IR spectra. A hallmark of this compound is the asymmetric stretching vibration of the azide (N₃) group, which is experimentally observed around 2100 cm⁻¹. Theoretical calculations can precisely predict this frequency, as well as the characteristic stretching frequencies for the S=O bonds of the sulfonamide group (typically around 1350 and 1160 cm⁻¹) and N-H bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. These predicted spectra are invaluable for assigning the signals in experimental NMR data, especially for complex aromatic systems. For example, calculations can confirm the chemical shifts of aromatic protons and carbons, which are influenced by the electronic effects of both the azide and sulfonamide substituents. tandfonline.comnih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). This is useful for understanding the photophysical properties of the molecule and its derivatives. researchgate.net
| Spectroscopic Technique | Key Functional Group/Region | Typical Experimental Range | Computational Method for Prediction |
| IR Spectroscopy | Azide (N₃) asymmetric stretch | ~2100 cm⁻¹ | DFT |
| IR Spectroscopy | Sulfonyl (S=O) asymmetric stretch | ~1350 cm⁻¹ | DFT |
| IR Spectroscopy | Sulfonyl (S=O) symmetric stretch | ~1160 cm⁻¹ | DFT |
| ¹H NMR | Aromatic Protons | δ 7.5–8.0 ppm | GIAO-DFT |
| ¹³C NMR | Aromatic Carbons | δ 120-150 ppm tandfonline.comnih.gov | GIAO-DFT |
| UV-Vis Spectroscopy | π → π* transitions | 250-350 nm | TD-DFT |
Note: Experimental values are based on data for azidobenzenesulfonamides and their derivatives. tandfonline.comnih.gov
Future Perspectives and Emerging Trends in 2 Azidobenzenesulfonamide Research
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The traditional synthesis of 2-azidobenzenesulfonamide typically involves a multi-step sequence starting from either 2-aminobenzenesulfonamide (B1663422) or 2-nitrobenzenesulfonyl chloride. nih.govresearchgate.net A common route is the diazotization of 2-aminobenzenesulfonamide followed by treatment with an azide (B81097) source, such as sodium azide. hud.ac.uk Another established method begins with 2-nitrobenzenesulfonyl chloride, which is first converted to the corresponding sulfonamide and then reduced to the amine for subsequent diazotization and azidation. nih.govresearchgate.net
While effective, these classical methods often involve hazardous intermediates and stoichiometric reagents. The future of this compound synthesis is trending towards the adoption of greener and more sustainable practices. Key areas of development include:
Flow Chemistry: Continuous flow processing is a promising approach to mitigate the risks associated with diazotization reactions. Performing the diazotization of the precursor amine in microreactors can significantly enhance safety by minimizing the accumulation of unstable diazonium salt intermediates. This technique also allows for improved control over reaction parameters like temperature and mixing, often leading to higher yields and purity.
Electrochemical Synthesis: Electrochemical azidation represents another sustainable frontier. This method can potentially introduce the azide group directly, thereby reducing the reliance on chemical oxidizing or diazotizing agents and minimizing waste generation.
Catalytic Routes: Research into novel catalytic systems that can facilitate the C-H azidation of benzene (B151609) rings or the direct conversion of other functional groups to the azide could provide more atom-economical pathways to this compound and its derivatives.
Table 1: Comparison of Synthetic Methodologies for Azidobenzenesulfonamides
| Methodology | Description | Advantages | Challenges & Future Scope |
|---|---|---|---|
| Classical Batch Synthesis | Diazotization of 2-aminobenzenesulfonamide followed by reaction with sodium azide. nih.govhud.ac.uk | Well-established, reliable for lab-scale. | Use of potentially explosive intermediates (diazonium salts, azides), batch-to-batch variability, safety concerns on scale-up. |
| Flow Chemistry | Continuous diazotization and azidation in microreactors. | Enhanced safety, improved heat and mass transfer, higher consistency and yield, potential for automation. | Requires specialized equipment, optimization of flow parameters (residence time, temperature, flow rate). |
| Electrochemical Azidation | Direct introduction of the azide group using electrochemical activation. | Avoids hazardous reagents, reduces waste, uses electricity as a "green" reagent. | Substrate scope limitations, electrode passivation, optimization of electrolyte and cell design. |
| Novel Catalytic Methods | Direct C-H azidation or other catalytic transformations. | High atom economy, potential for fewer synthetic steps. | Catalyst development (selectivity, turnover number), harsh conditions may be required, currently in early research stages. |
Discovery of Unprecedented Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the chemistry of the azide group, but its interplay with the adjacent sulfonamide moiety is leading to the discovery of novel transformations. Future research will likely focus on uncovering more of this unique reactivity and gaining deeper mechanistic understanding.
A notable example of its distinct reactivity is seen in N-alkylation reactions. The N-alkylation of this compound with an appropriate alkenyl halide, such as 5-bromopent-1-ene, yields an N-alkenylated sulfonamide. nih.gov This intermediate can then undergo an intramolecular aminohydroxylation to produce an N-(2-azidoaryl)sulfonyl prolinol derivative, which serves as a valuable precursor for the synthesis of complex heterocyclic systems like pyrrolobenzothiadiazepines (PBTDs). nih.govbohrium.com Interestingly, this reactivity pattern is not mirrored by its carboxylic acid analogue, 2-azidobenzamide, which under similar alkylation conditions, yields benzotriazinones and quinazolinones through pathways proposed to involve nitrene intermediates. nih.govscispace.com This divergence highlights the crucial role of the sulfonamide group in directing the reaction outcome and offers a fertile ground for mechanistic studies. nih.govresearchgate.net
Another significant emerging area is its use in metal-catalyzed reactions. A palladium-catalyzed domino reaction between this compound and various isocyanides has been developed to construct 3-amino-1,2,4-benzothiadiazine 1,1-dioxides. wiley.com This process is highly efficient, proceeds under mild conditions, and tolerates a wide range of functional groups on the isocyanide partner. wiley.com Mechanistically, the reaction is believed to proceed via the formation of a carbodiimide (B86325) intermediate from the Staudinger reaction of the azide with the palladium catalyst and isocyanide, followed by an intramolecular cyclization.
Future explorations are expected to delve into:
Photochemistry: The photochemical decomposition of the azide group to a highly reactive nitrene offers pathways for C-H insertion and cycloaddition reactions, useful for surface modification of polymers and synthesis of novel heterocyles. researchgate.net
Novel Cycloadditions: Beyond the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC), research into new types of cycloaddition reactions, perhaps involving strained systems or different catalytic manifolds, could unlock new synthetic possibilities.
Asymmetric Catalysis: Developing enantioselective transformations of this compound derivatives is a key goal, enabling the synthesis of chiral molecules of pharmaceutical interest.
Table 2: Examples of Novel Reactivity of this compound
| Reaction Type | Reagents & Conditions | Product Class | Significance |
|---|
| N-Alkylation / Intramolecular Aminohydroxylation | 1. Base, 5-bromopent-1-ene 2. Oxone, tosic acid nih.govresearchgate.net | Pyrrolobenzothiadiazepine (PBTD) precursors nih.gov | Provides a novel route to the PBTD core, which is important in medicinal chemistry. nih.govresearchgate.net | | Palladium-Catalyzed Domino Reaction | Isocyanides, Pd(dba)₂, DMF, room temp. wiley.com | 3-Amino-1,2,4-benzothiadiazine 1,1-dioxides wiley.com | Highly efficient, atom-economical synthesis of medicinally relevant sultams under mild conditions. wiley.com | | Intramolecular Cyclization | Base (Cs₂CO₃), heat (for derived iodotriazoles) rudn.ru | Triazole-fused sultams rudn.ru | Access to novel polycyclic heteroaromatic systems via intramolecular nucleophilic substitution. rudn.ru |
Expanded Utility in Interdisciplinary Chemical Synthesis
The application of this compound as a versatile building block is expanding beyond traditional organic synthesis into more interdisciplinary areas, particularly medicinal chemistry and materials science.
In medicinal chemistry , the compound is a linchpin in the synthesis of various biologically active heterocycles. The azide group is a perfect handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to generate 1,2,3-triazole-containing molecules. bohrium.comnih.gov This reaction's reliability, selectivity, and biocompatibility have made it a favored strategy for drug discovery. By linking the this compound core to various alkyne-containing fragments, chemists can rapidly generate libraries of novel compounds for screening. These triazole-sulfonamide hybrids have shown promise as:
Carbonic Anhydrase Inhibitors: Targeting isoforms like CA IX, which is overexpressed in various tumors. nih.govnih.gov
Antibacterial Agents: Showing activity against resistant pathogens like MRSA by potentially targeting enzymes such as dihydropteroate (B1496061) synthase (DHPS). researchgate.netrsc.orgnih.gov
Anticancer Agents: The sulfonamide moiety is a well-known pharmacophore, and its combination with the triazole ring can lead to compounds with potent antiproliferative activity. nih.govresearchgate.net
Beyond triazoles, its role as a precursor to PBTDs and 1,2,4-benzothiadiazine 1,1-dioxides further cements its importance in creating scaffolds with potential applications as antitumor agents and enzyme inhibitors. nih.govwiley.com
In materials science , the azide functionality is exploited for surface modification and polymer chemistry. The photochemical generation of a nitrene from the azide group allows for the covalent attachment of the benzenesulfonamide (B165840) moiety to polymer surfaces, such as polyethylene (B3416737), altering their surface properties like wettability. researchgate.net This has implications for creating biocompatible materials, functional coatings, and advanced sensors.
Integration with Flow Chemistry and Automated Synthesis Platforms
The future of chemical synthesis lies in the integration of advanced technologies to accelerate discovery and improve reproducibility. This compound is well-suited to be a part of this new paradigm.
As mentioned, flow chemistry offers a safer and more efficient way to produce the compound itself. Furthermore, many of the reactions it participates in, such as CuAAC, are readily adaptable to flow-based systems. This allows for the on-demand synthesis of compound libraries with precise control over reaction conditions, minimizing waste and enabling seamless scale-up.
The modular nature of the reactions involving this compound makes it an ideal candidate for automated synthesis platforms . These robotic systems can perform multi-step syntheses by combining different building blocks in a programmed sequence. ucla.educam.ac.uk For example, an automated platform could take a series of alkynes, react each with this compound under flow conditions, purify the resulting triazoles, and then submit them directly for biological screening. streamgo.live The use of solid-phase synthesis techniques, where the sulfonamide or a reaction partner is attached to a resin, could further streamline this process, simplifying purification and enabling the rapid construction of complex molecules. cam.ac.uknih.gov The development of a this compound-derived phosphoramidite, for instance, could allow its incorporation into automated oligonucleotide synthesis for creating novel bioconjugates. nih.gov
The convergence of its versatile reactivity with these enabling technologies promises to significantly accelerate the exploration of the chemical space around the this compound scaffold, leading to faster discovery of new functional molecules for a wide range of applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Azidobenzenesulfonamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sulfonylation of 2-aminobenzenesulfonic acid followed by azidation. Key parameters include temperature control (0–5°C for diazotization) and stoichiometric ratios of sodium nitrite and NaN₃. Solvent polarity (e.g., DMF vs. THF) impacts intermediate stability. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound .
- Data Consideration : A comparative table of yields under varying conditions (e.g., solvent, catalyst) can highlight optimization strategies. For example, using DMF may improve azide incorporation but require longer reaction times.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from analogs?
- Methodological Answer :
- ¹H/¹³C NMR : The sulfonamide NH proton appears as a singlet near δ 7.5–8.0 ppm, while the azide group (N₃) does not protonate but influences neighboring aromatic protons' splitting patterns.
- IR Spectroscopy : Stretching vibrations for sulfonamide (S=O at ~1350 cm⁻¹ and ~1150 cm⁻¹) and azide (N₃ at ~2100 cm⁻¹) are diagnostic.
- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks, with fragmentation patterns confirming the azide moiety .
Advanced Research Questions
Q. How does the electronic configuration of this compound influence its reactivity in cycloaddition or intramolecular aminohydroxylation reactions?
- Methodological Answer : The electron-withdrawing sulfonamide group activates the aromatic ring for electrophilic substitutions while stabilizing intermediates in cycloadditions. For example, in intramolecular aminohydroxylation (e.g., with 5-bromopent-1-ene), the azide acts as a nitrene precursor, facilitating ring closure to pyrrolobenzothiadiazepine precursors. DFT calculations can map transition states to explain regioselectivity .
- Data Contradiction : While reports successful aminohydroxylation with this compound, analogous N-alkylation of 2-azidobenzamide yields benzotriazinones/quinazolinones. This discrepancy underscores the sulfonamide group’s role in directing reactivity versus carboxamide derivatives.
Q. What mechanistic pathways explain byproduct formation (e.g., benzotriazinones) during N-alkylation of this compound derivatives?
- Methodological Answer : Competing pathways include:
- Staudinger Reaction : Azide reduction to iminophosphorane intermediates, which may rearrange under basic conditions.
- Thermal Decomposition : Azide groups decompose to nitrenes, leading to C–H insertion or dimerization.
- Byproduct Mitigation : Use of anhydrous conditions and low temperatures suppresses hydrolysis. LC-MS monitoring identifies early-stage intermediates for kinetic control .
Q. How can computational modeling (e.g., MD simulations, QSAR) predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Target enzymes (e.g., carbonic anhydrase) can be modeled to assess sulfonamide binding affinity.
- QSAR : Electron-withdrawing substituents on the benzene ring correlate with enhanced antibacterial activity, as predicted by Hammett σ constants. Validation via in vitro assays (e.g., MIC against E. coli) is essential .
Methodological and Analytical Considerations
Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives?
- Methodological Answer : Discrepancies (e.g., anticonvulsant vs. cytotoxic effects) may arise from assay conditions (e.g., cell line variability) or impurities. Solutions include:
- Reproducibility Checks : Independent synthesis and bioactivity testing.
- Meta-Analysis : Cross-referencing data from NIST and peer-reviewed journals (e.g., Acta Crystallographica) to identify consensus .
Q. How should researchers design experiments to evaluate the stability of this compound under physiological conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C, monitoring degradation via HPLC.
- Photostability : Expose to UV light (λ = 254 nm) and track azide decomposition via IR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
